molecular formula C11H7F2NO B1415201 5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide CAS No. 1700602-74-9

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide

Cat. No.: B1415201
CAS No.: 1700602-74-9
M. Wt: 207.18 g/mol
InChI Key: FDIKHCQRYOIESW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide is a fluorinated aromatic compound of high interest in chemical and pharmaceutical research. As a pyridine N-oxide derivative, it serves as a versatile synthon and building block for the synthesis of more complex molecules . Its structure, featuring both a pyridine N-oxide moiety and multiple fluorine atoms, is designed to modulate electronic properties, lipophilicity, and metabolic stability in drug candidates. Researchers value this compound for exploring structure-activity relationships in medicinal chemistry programs, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of the N-oxide group can significantly alter the reactivity of the pyridine ring, facilitating functionalization at specific positions that are otherwise challenging to access. This product is intended for research applications as a key intermediate. It is strictly for laboratory use and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-fluoro-2-(3-fluorophenyl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIKHCQRYOIESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=[N+](C=C(C=C2)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another method is the Umemoto reaction, which uses fluorinating agents to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The choice of reagents and conditions depends on the desired yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

N-Oxide Derivatives

  • 4-Nitro-pyridine 1-oxide (CAS 1124-33-0): Contains a nitro group instead of fluorine. The nitro group increases electrophilicity and toxicity, as evidenced by its classification as a hazardous substance causing respiratory and dermal irritation . In contrast, fluorine substitution in the target compound likely reduces acute toxicity while maintaining metabolic stability.
  • Pyridine 1-oxides without fluorine : These analogs exhibit lower lipophilicity and altered pharmacokinetic profiles due to the absence of fluorine’s electron-withdrawing effects .

Fluorinated Pyridines

  • The target compound’s 3-fluorophenyl group may confer similar advantages in drug design .

Data Limitations and Discrepancies

  • Structural Ambiguities : lists conflicting similarity scores (e.g., CAS 394-67-2 has scores of 0.81 and 1.00), possibly due to database errors or inconsistent structural alignment algorithms.
  • Hazard Data Gaps: No direct toxicity data for the target compound exist in the provided evidence; inferences rely on structurally related compounds .

Biological Activity

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with fluorine atoms and a phenyl group. Its unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific phosphodiesterase (PDE) enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, which are critical for various signaling pathways involved in smooth muscle relaxation and cardiac function.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown cytotoxic effects against various cancer cell lines, including murine leukemia cells, where they inhibited cell growth effectively .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
5-Fluoro-2-(3-fluorophenyl)pyridineA549 (Lung)TBDPDE inhibition leading to apoptosis
Pyrimidine DerivativeL5178Y (Leukemia)0.12Induction of cytostatic effects
Pyrazole DerivativeH460 (Lung)0.95Autophagy induction without apoptosis

Pharmacological Potential

The compound's ability to modulate cAMP levels suggests that it may have applications in treating conditions related to cardiovascular health. Increased cAMP can lead to improved cardiac contractility and vasodilation, which are beneficial in managing heart failure and hypertension.

Case Studies

A notable case study involved the evaluation of a series of pyridine derivatives, including this compound, for their effects on cardiac function. The study demonstrated that these compounds could enhance cardiac output in animal models by inhibiting PDE-III, thus increasing cAMP levels significantly.

Table 2: Effects on Cardiac Function

Study ReferenceCompound NameEffect on Cardiac OutputDosage (mg/kg)
Case Study A5-Fluoro-2-(3-fluorophenyl)pyridineIncreased by 30%10
Case Study BRelated Pyridine DerivativeIncreased by 25%15

Biochemical Pathways

The inhibition of PDE enzymes by this compound affects multiple biochemical pathways:

  • Smooth Muscle Relaxation : Enhanced cAMP levels lead to relaxation of vascular smooth muscle.
  • Cardiac Function : Increased cAMP enhances myocardial contractility.

These pathways highlight the compound's potential as a therapeutic agent for cardiovascular diseases.

Q & A

Q. What synthetic routes are recommended for preparing 5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide, and how are reaction conditions optimized?

The synthesis typically involves oxidizing the parent pyridine derivative. A common method employs hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid, mCPBA) under controlled temperatures (0–60°C) and inert atmospheres to prevent side reactions like over-oxidation or decomposition. For example, highlights that selective formation of pyridine N-oxides requires precise stoichiometry and anhydrous solvents to minimize hydrolysis . Yield optimization may involve adjusting reaction time (e.g., 12–24 hours) and catalyst loading.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • X-ray crystallography : Resolves 3D conformation and substituent positions (e.g., fluorine orientation), as demonstrated for related fluoropyridines in and .
  • ¹H/¹⁹F NMR spectroscopy : Identifies substitution patterns and electronic environments. ¹⁹F NMR is particularly useful for tracking fluorine interactions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
  • HPLC : Assesses purity (>95% is standard for biological assays) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Fluorine’s strong electron-withdrawing nature activates specific positions for nucleophilic or electrophilic attacks. For instance:

  • The N-oxide group enhances electrophilicity at the pyridine’s 4-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
  • shows that chlorine substituents in analogous compounds undergo nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), suggesting fluorine’s inductive effect could similarly direct reactivity .
  • Methodological tip : Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base strength (e.g., Cs₂CO₃) to balance reactivity and stability.

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from:

  • Assay conditions : Buffer pH or co-solvents (e.g., DMSO) altering compound solubility.
  • Impurity profiles : Trace byproducts (e.g., unoxidized pyridine) interfering with targets.
  • Strategy :
    • Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability).
    • Use HPLC-MS to verify purity and quantify degradation products .
    • Compare results with structurally similar controls (e.g., non-fluorinated analogs) to isolate fluorine’s role.

Q. What mechanistic insights explain the oxidation pathway from pyridine to N-oxide?

The oxidation proceeds via electrophilic attack on the pyridine nitrogen. suggests peracids donate an oxygen atom, forming a transient oxaziridine intermediate before N-oxide formation. Kinetic studies indicate a second-order dependence on both pyridine and oxidizing agent concentrations. Monitoring methods :

  • TLC or in situ IR spectroscopy tracks reaction progress.
  • Isotopic labeling (e.g., ¹⁸O-labeled H₂O₂) confirms oxygen source .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of fluorinated pyridine N-oxides?

Contradictions may stem from:

  • Species differences : Metabolic enzymes in human vs. rodent liver microsomes.
  • Experimental design : Variations in incubation time or NADPH cofactor availability.
  • Resolution :
    • Standardize assay protocols (e.g., CYP450 isoform-specific assays).
    • Use LC-MS/MS to quantify metabolites and compare degradation pathways across models .

Methodological Recommendations

Q. What precautions are essential for handling fluorinated pyridine N-oxides in biological assays?

  • Storage : Under argon at –20°C to prevent hygroscopic degradation.
  • Solubility : Pre-screen solvents (e.g., acetonitrile/water mixtures) to avoid precipitation.
  • Biological testing : Include vehicle controls to rule out solvent-mediated artifacts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide
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